Cas no 1082041-91-5 (4-Chloro-1H-indazole-5-carbonitrile)

4-Chloro-1H-indazole-5-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 4-chloro-1H-indazole-5-carbonitrile
- 4-Chloro-5-cyano (1H)indazole
- AMY24475
- 2743AJ
- 1h-indazole-5-carbonitrile,4-chloro-
- SB30513
- MFCD11007934
- EN300-4296241
- E81534
- 1082041-91-5
- DTXSID801292923
- SCHEMBL13745163
- AKOS006304177
- CS-0131066
- 4-Chloro-1H-indazole-5-carbonitrile
-
- MDL: MFCD11007934
- インチ: 1S/C8H4ClN3/c9-8-5(3-10)1-2-7-6(8)4-11-12-7/h1-2,4H,(H,11,12)
- InChIKey: HKLXPJOGSHCVGX-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C#N)C=CC2=C1C=NN2
計算された属性
- せいみつぶんしりょう: 177.0093748 g/mol
- どういたいしつりょう: 177.0093748 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 222
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 52.5
- ぶんしりょう: 177.59
4-Chloro-1H-indazole-5-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y0997479-5g |
4-Chloro-5-cyano (1H)indazole |
1082041-91-5 | 95% | 5g |
$2100 | 2024-08-02 | |
eNovation Chemicals LLC | D968679-500mg |
4-Chloro-1H-indazole-5-carbonitrile |
1082041-91-5 | 95% | 500mg |
$545 | 2024-07-28 | |
Chemenu | CM554434-100mg |
4-Chloro-1H-indazole-5-carbonitrile |
1082041-91-5 | 97% | 100mg |
$100 | 2023-02-19 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0510-100mg |
4-Chloro-1H-indazole-5-carbonitrile |
1082041-91-5 | 96% | 100mg |
1034.61CNY | 2021-05-08 | |
Chemenu | CM554434-250mg |
4-Chloro-1H-indazole-5-carbonitrile |
1082041-91-5 | 97% | 250mg |
$200 | 2023-02-19 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0510-100mg |
4-Chloro-1H-indazole-5-carbonitrile |
1082041-91-5 | 96% | 100mg |
¥1731.3 | 2025-01-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0510-50mg |
4-Chloro-1H-indazole-5-carbonitrile |
1082041-91-5 | 96% | 50mg |
¥1302.85 | 2025-01-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0510-250mg |
4-Chloro-1H-indazole-5-carbonitrile |
1082041-91-5 | 96% | 250mg |
¥2579.46 | 2025-01-21 | |
Aaron | AR01DNF1-250mg |
4-Chloro-1H-indazole-5-carbonitrile |
1082041-91-5 | 95% | 250mg |
$170.00 | 2025-02-12 | |
eNovation Chemicals LLC | Y0997479-5g |
4-chloro-5-cyano (1H)indazole |
1082041-91-5 | 95% | 5g |
$1100 | 2025-02-19 |
4-Chloro-1H-indazole-5-carbonitrile 関連文献
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
4-Chloro-1H-indazole-5-carbonitrileに関する追加情報
4-Chloro-1H-indazole-5-carbonitrile: A Comprehensive Overview
4-Chloro-1H-indazole-5-carbonitrile (CAS No. 1082041-91-5) is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of indazoles, which are heterocyclic aromatic compounds with a fused benzene and pyrazole ring system. The presence of a chlorine atom at the 4-position and a cyano group at the 5-position imparts unique chemical and biological properties to this molecule, making it a valuable compound for various research and development applications.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 4-Chloro-1H-indazole-5-carbonitrile through multi-step processes involving nucleophilic aromatic substitution and cyclization reactions. Researchers have explored various strategies to optimize the yield and purity of this compound, leveraging modern catalytic systems and reaction conditions. The ability to synthesize this compound in large quantities has facilitated its use in preclinical studies, where it has demonstrated promising biological activities.
One of the most notable applications of 4-Chloro-1H-indazole-5-carbonitrile is its potential as an anticancer agent. Studies have shown that this compound exhibits significant cytotoxic activity against various cancer cell lines, including those resistant to conventional chemotherapy drugs. Its mechanism of action involves the inhibition of key enzymes and signaling pathways that are critical for cancer cell proliferation and survival. For instance, research has highlighted its ability to modulate the activity of protein kinase B (Akt) and mammalian target of rapamycin (mTOR), which are often overactivated in malignant tumors.
Beyond its anticancer properties, 4-Chloro-1H-indazole-5-carbonitrile has also been investigated for its potential in other therapeutic areas. For example, it has shown promise as an antimicrobial agent, demonstrating potent activity against a range of bacterial and fungal pathogens. This dual functionality underscores the versatility of indazole derivatives as scaffolds for drug discovery.
The structural uniqueness of 4-Chloro-1H-indazole-5-carbonitrile lies in its indazole core, which provides a rigid framework for further chemical modifications. Researchers have exploited this feature to develop analogs with enhanced pharmacokinetic properties, such as improved bioavailability and reduced toxicity. These efforts have been supported by computational modeling techniques, including molecular docking and QSAR analysis, which have provided insights into the structure-activity relationships of this compound class.
In conclusion, 4-Chloro-1H-indazole-5-carbonitrile represents a compelling candidate for drug development due to its diverse biological activities and structural flexibility. As research continues to uncover new applications and mechanisms of action, this compound is expected to play an increasingly important role in the advancement of medicinal chemistry.
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